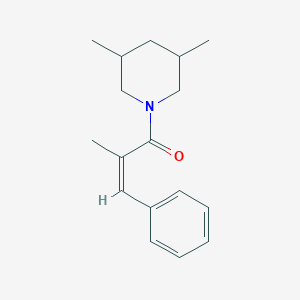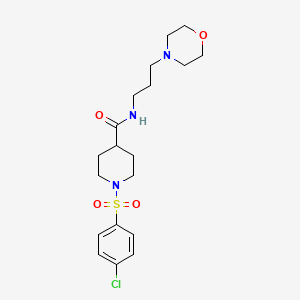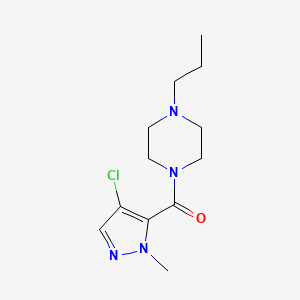![molecular formula C20H30ClNO3 B5490901 Ethyl 1-[3-(2-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5490901.png)
Ethyl 1-[3-(2-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[3-(2-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a phenoxypropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxypropyl side chain. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenoxypropyl Side Chain: This step involves the reaction of the piperidine ring with a phenoxypropyl halide in the presence of a base to form the desired side chain.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[3-(2-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxypropyl side chain can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[3-(2-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-[3-(2-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-[3-(2-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: A simpler analog with a similar piperidine ring structure.
Phenoxypropyl derivatives: Compounds with similar side chains but different core structures.
Piperidine-based esters: A broader class of compounds with varying ester groups and side chains.
Eigenschaften
IUPAC Name |
ethyl 1-[3-(2-prop-2-enylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3.ClH/c1-3-8-17-9-5-6-10-19(17)24-16-7-13-21-14-11-18(12-15-21)20(22)23-4-2;/h3,5-6,9-10,18H,1,4,7-8,11-16H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBJBWKXGCPNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCOC2=CC=CC=C2CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(1-cyclopentyl-3,6-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5490825.png)

![1-ethyl-N-[2-(4-ethylmorpholin-2-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B5490848.png)
![[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL [4-METHYL-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B5490855.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5490856.png)

![2-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(4-HYDROXY-3-METHOXYPHENYL)-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5490878.png)
![(4-chloro-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-phenyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B5490886.png)

![3-(4-bromophenyl)-2-ethyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5490889.png)
![4-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5490893.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B5490909.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5490917.png)
![ETHYL 2-(4-OXO-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL)ACETATE](/img/structure/B5490929.png)
